molecular formula C17H19ClN4O3S B2975062 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 442865-01-2

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2975062
CAS RN: 442865-01-2
M. Wt: 394.87
InChI Key: GIAPQSNCTCTTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Activity and Serotonin Receptor Affinity

A study designed a series of derivatives, including 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione compounds, to investigate their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in psychotropic activity. The research revealed that selected compounds exhibited antidepressant-like effects and anxiolytic-like activity, suggesting the importance of mixed 5-HT receptor ligands in psychotropic drug design (Chłoń-Rzepa et al., 2013).

Structural and Physical Characteristics

Another aspect of research focused on the structural analysis of similar compounds, where studies detailed the planarity of the purine fused-ring system and the specific conformations adopted by substituents, which are crucial for understanding the molecule's interactions and stability. These structural insights are vital for the rational design of new derivatives with enhanced biological activity (Karczmarzyk et al., 1995).

Synthesis and Reaction Studies

Research has also been conducted on the synthesis of related purine-2,6-dione derivatives and their reactions with various ligands to form mixed ligand-metal complexes. These studies contribute to the understanding of the chemical properties of purine derivatives and their potential applications in developing new compounds with specific biological activities (Shaker, 2011).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)26-9-5-8-23)10-11-6-3-4-7-12(11)18/h3-4,6-7,23H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAPQSNCTCTTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione

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